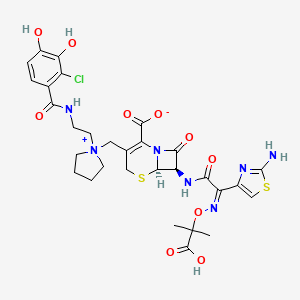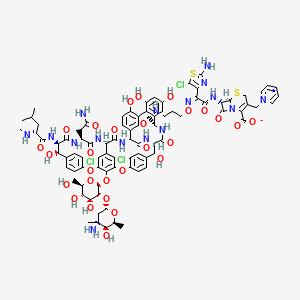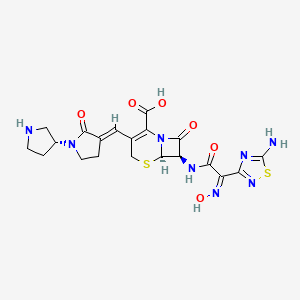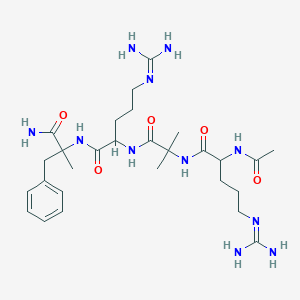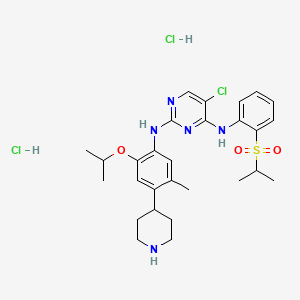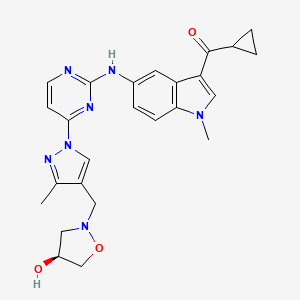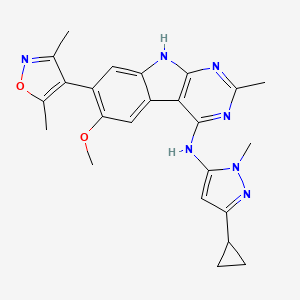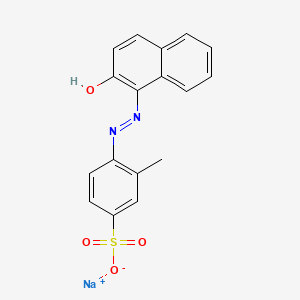
Säureorange 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Orange 8 is an azo dye derivative that is commonly used in textile dyeing . It has a molecular weight of 364.35 g/mol and its chemical formula is C17H13N2NaO4S .
Molecular Structure Analysis
The molecular structure of Acid Orange 8 involves an azo group (-N=N-), which is responsible for its dyeing properties . The exact structural intricacies that define the chromatic richness of Acid Orange 8 are not specified in the available resources.
Chemical Reactions Analysis
Acid Orange 8 has been studied for its photodegradation induced by TiO2 (titanium dioxide) in aqueous solution . The degradation rate of Acid Orange 8 increases with decreasing concentration, increasing light intensity, and under acidic conditions . Different components in water can also affect the photodegradation of Acid Orange 8 .
Physical And Chemical Properties Analysis
Acid Orange 8 is a powder with a dye content of approximately 60-65% . It is soluble in water .
Wissenschaftliche Forschungsanwendungen
Photodegradation in der Abwasserbehandlung
Säureorange 8 wurde als Zielschadstoff in der Untersuchung von Photodegradationsprozessen verwendet. Nitrocellulose-Membranen (NCM) werden unter simuliertem Sonnenlicht eingesetzt, um die Degradation von this compound zu untersuchen, wobei Faktoren wie Konzentration, Lichtintensität und das Vorhandensein verschiedener Ionen die Geschwindigkeit der Photodegradation beeinflussen {svg_1}. Diese Anwendung ist im Bereich der organischen Abwasserbehandlung von Bedeutung und bietet eine Methode zur Entfernung von Azofarbstoffen aus Abwasser.
Umweltverschmutzungsindikator
Die Einleitung von Abwasser mit Azofarbstoffen, einschließlich this compound, ist eine wachsende Quelle für Umweltverschmutzung. Untersuchungen haben gezeigt, dass diese Verbindungen den pH-Wert und die chemische Zusammensetzung von Gewässern verändern können, was die Sicherheit von Ökosystemen durch Bioakkumulation beeinträchtigt {svg_2}. This compound kann als Indikator für die Verschmutzungsbelastung von Gewässern dienen, insbesondere in der Textilindustrie.
Optimierung der Photodegradationsbedingungen
Studien haben die optimalen Bedingungen für die Photodegradation von this compound ermittelt, wie z. B. eine Lösungskonzentration von 20 μmol/L, eine Membranfläche von 17,35 cm², eine Lichtintensität von 481 μmol/(m²s) und einen pH-Wert von 3,0 {svg_3}. Diese Forschung hilft bei der Optimierung der Bedingungen für die effektive Degradation von Azofarbstoffen in verschiedenen Umgebungen.
Einfluss von Wasserbestandteilen auf die Degradation
Untersuchungen haben auch gezeigt, wie verschiedene Bestandteile im Wasser, wie z. B. Calcium-, Magnesium- und Nitrationen, die Photodegradation von this compound fördern können, während Carbonationen diese hemmen können {svg_4}. Dieses Wissen ist entscheidend, um den Degradationsprozess in verschiedenen Abwasserbehandlungsszenarien zu verstehen und zu verbessern.
Photokatalytische Degradationsstudien
This compound wurde in Studien verwendet, um seine Photodegradation zu untersuchen, wenn diese durch Titandioxid (TiO2) in wässrigen Lösungen induziert wird {svg_5}. Diese Studien tragen zum breiteren Bereich der photokatalytischen Degradation bei, die für die Entwicklung fortschrittlicher Abwasserbehandlungstechnologien von entscheidender Bedeutung ist.
Mikrobielle Degradationsforschung
Während spezifische Studien zu this compound nicht gefunden wurden, wurden verwandte Azofarbstoffe wie Säureorange 7 ausgiebig auf ihre mikrobielle Degradation untersucht {svg_6}. Diese Studien liefern Einblicke in das Potenzial, Mikroorganismen zur Degradation von this compound einzusetzen, und unterstreichen die Bedeutung biologischer Interventionen bei der Behandlung von Farbstoffabwasser.
Zukünftige Richtungen
The future directions for Acid Orange 8 could involve its removal from wastewater. For instance, Acid Orange 8 has been used to study its photodegradation induced by nitrocellulose membranes under simulated sunlight . The silicon nanoparticles had an absorption capacity of 230 mg/g and the nanoparticles were able to be reused for up to five cycles .
Wirkmechanismus
Target of Action
Acid Orange 8, an azo dye derivative, is primarily targeted towards organic pollutants in wastewater . It is used in the textile industry for dyeing purposes . The primary targets of Acid Orange 8 are the organic pollutants present in the wastewater, which it helps to degrade and remove .
Mode of Action
Acid Orange 8 undergoes photodegradation, a process where it decolorizes under UV light or hydrogen peroxide . This process involves the breakdown of the dye molecules when exposed to light, leading to the degradation and removal of the dye from the wastewater .
Biochemical Pathways
It is known that the photodegradation process involves a series of complex chemical reactions triggered by light exposure . These reactions lead to the breakdown of the dye molecules, resulting in their degradation and removal from the wastewater .
Result of Action
The primary result of Acid Orange 8’s action is the degradation and removal of the dye from wastewater. This is achieved through the process of photodegradation, where the dye molecules break down when exposed to light . This results in the decolorization of the wastewater, making it safer and less harmful to the environment .
Action Environment
The effectiveness of Acid Orange 8’s action is influenced by several environmental factors. These include the concentration of the dye, light intensity, and the presence of certain anions and cations . For instance, the photodegradation rate increases with decreasing concentration of Acid Orange 8 and increasing light intensity . Additionally, certain ions like Ca2+, Mg2+, and NO3- can promote the photodegradation of Acid Orange 8, while CO32- can inhibit the process .
Biochemische Analyse
Biochemical Properties
It is known that Acid Orange 8 can undergo photochemical decolorization during a UV/hydrogen peroxide process This suggests that Acid Orange 8 may interact with certain enzymes or proteins that are sensitive to UV light or hydrogen peroxide
Cellular Effects
Given its ability to undergo photochemical decolorization, it is possible that Acid Orange 8 could influence cellular processes that are sensitive to changes in light or oxidative conditions
Molecular Mechanism
It is known that Acid Orange 8 can undergo photochemical decolorization in the presence of UV light and hydrogen peroxide This suggests that Acid Orange 8 may interact with biomolecules in a way that is sensitive to these conditions
Temporal Effects in Laboratory Settings
It is known that the photodegradation rate of Acid Orange 8 increases with decreasing concentration and increasing light intensity This suggests that the effects of Acid Orange 8 on cellular function may change over time in response to these factors
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Acid Orange 8 involves the diazotization of 4-aminoazobenzene followed by coupling with 2-naphthol.", "Starting Materials": [ "4-aminoazobenzene", "sodium nitrite", "hydrochloric acid", "2-naphthol", "sodium hydroxide", "water" ], "Reaction": [ "Dissolve 4-aminoazobenzene in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water to the above solution dropwise with stirring to form diazonium salt.", "Dissolve 2-naphthol in sodium hydroxide solution and cool the solution to 0-5°C.", "Add the diazonium salt solution to the above solution dropwise with stirring to form the azo dye Acid Orange 8.", "Filter the product and wash it with water to obtain the pure Acid Orange 8." ] } | |
| 5850-86-2 | |
Molekularformel |
C17H14N2NaO4S |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14N2O4S.Na/c1-11-10-13(24(21,22)23)7-8-15(11)18-19-17-14-5-3-2-4-12(14)6-9-16(17)20;/h2-10,20H,1H3,(H,21,22,23); |
InChI-Schlüssel |
NSNAGUKUQZMCGN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Na+] |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Na] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
C.I. 15575; NSC 51525; NSC-51525; NSC51525. |
Herkunft des Produkts |
United States |
Q1: What is the molecular formula and weight of Acid Orange 8?
A1: Acid Orange 8 has the molecular formula C16H11N2NaO4S and a molecular weight of 350.32 g/mol.
Q2: Is there spectroscopic data available for Acid Orange 8?
A: Yes, studies utilize various spectroscopic techniques. For example, researchers employed Fourier transformed infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance spectroscopy (1H-NMR) to characterize Acid Orange 8 and its degradation products. []
Q3: How does the molecular structure of Acid Orange 8 compare to other azo dyes in terms of degradation?
A: Research suggests that mono-azo dyes, like Acid Orange 8, tend to degrade faster than di-azo dyes, such as Acid Blue 29. [] This difference is attributed to the simpler molecular structure of mono-azo dyes, making them more susceptible to degradation processes.
Q4: Can Acid Orange 8 be used to modify materials for specific applications?
A: Yes, Acid Orange 8 has been explored for modifying silica gel to create a chelate sorbent. [] This modification allows for the selective removal of specific metal ions from solutions, highlighting its potential in environmental remediation.
Q5: Is Acid Orange 8 utilized in any catalytic processes?
A: While Acid Orange 8 itself is not a catalyst, its degradation is often studied in the context of catalytic processes. For instance, researchers investigate the effectiveness of catalysts like resin-supported nano-iron/palladium [] and Pd-Ni bimetallic nanoparticles [] in degrading Acid Orange 8.
Q6: Have there been any computational studies on the degradation mechanism of Acid Orange 8?
A: Yes, density functional theory (DFT) calculations were employed to model the oxidative degradation of Acid Orange 8 by hydroxyl radicals. [] This research revealed a preference for hydroxyl radical attack on the carbon atom of the azo linkage over the nitrogen atom.
Q7: Does the presence of substituents on the Acid Orange 8 molecule affect its degradation mechanism?
A: Research indicates that the presence and type of substituents can significantly influence the degradation pathway. For instance, the presence of a carboxyl group in Alizarin Yellow R, a dye structurally similar to Acid Orange 8, leads to competitive C-N and N-N bond cleavages upon hydroxyl radical attack. [] This contrasts with other azo dyes where C-N bond cleavage is typically favored.
Q8: How stable is Acid Orange 8 under various conditions?
A: The stability of Acid Orange 8 is influenced by factors like pH, temperature, and the presence of other chemicals. It generally exhibits good stability in acidic conditions, but its degradation accelerates in alkaline environments, particularly in the presence of oxidants like hydrogen peroxide. [, ]
Q9: What strategies can be employed to enhance the stability of Acid Orange 8 in formulations?
A9: While the provided research doesn't directly address formulation strategies for Acid Orange 8, similar azo dyes often benefit from the use of antioxidants, UV absorbers, and pH stabilizers to improve their stability in various applications.
Q10: What are the environmental concerns associated with Acid Orange 8?
A: Acid Orange 8, like many azo dyes, raises environmental concerns due to its non-biodegradable nature and potential toxicity to aquatic life. [, ] Its release into water bodies can lead to aesthetic pollution and pose risks to ecosystems.
Q11: What methods are effective in removing Acid Orange 8 from wastewater?
A11: Numerous methods are being investigated for Acid Orange 8 removal, including:
- Adsorption: Utilizing materials like activated carbon cloth, [] chitosan-silica composites, [, , ] zeolites, [, , , ] and durian seed starch/PVOH composite hydrogels. []
- Advanced Oxidation Processes (AOPs): Employing methods like Fenton processes, [, , ] VUV-based AOPs, [, ] and sonophotocatalysis. []
- Biodegradation: Exploring the potential of anaerobic treatment systems, including anaerobic hybrid reactors and anaerobic batch reactors. [, ]
Q12: What are the byproducts of Acid Orange 8 degradation, and are they of concern?
A: The degradation of Acid Orange 8 can produce aromatic amines, some of which are known or suspected carcinogens. [] Therefore, it's crucial to ensure the complete mineralization of the dye during treatment processes to prevent the formation of harmful byproducts.
Q13: How is the degradation of Acid Orange 8 monitored in research settings?
A: Researchers commonly utilize UV-Visible spectrophotometry to monitor the decolorization of Acid Orange 8, which is indicative of its degradation. [, , , , ] This technique allows for real-time monitoring of the dye concentration during treatment processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B606584.png)
